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Compound of Interest |

N-benzyl-3-chloro-N-
Compound Name:
methylpropanamide

CAS No.: 3318-15-8

Cat. No.: B1273326

. J

CAS Registry Number: 3318-15-8 Molecular Formula:
Molecular Weight: 211.69 g/mol [1][2][3]

Executive Summary & Synthesis Context

-Benzyl-3-chloro-

-methylpropanamide serves as a critical electrophilic building block. Its structural integrity is
defined by three distinct moieties: a benzyl group, a tertiary amide linkage, and a

-chloroalkyl chain.

Field Insight: In practical drug development, this compound is frequently synthesized via the
acylation of

-methylbenzylamine with 3-chloropropanoyl! chloride. A common impurity profile includes the
hydrolyzed acid (3-chloropropanoic acid) or the elimination product (acrylamides), making
spectral validation of the alkyl chloride chain and amide purity essential.

Synthesis Workflow

The following diagram outlines the standard synthetic route and critical control points for
impurities.
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Figure 1: Synthesis pathway highlighting the origin of potential elimination impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Note on Rotamerism: As a tertiary amide, this compound exhibits restricted rotation
around the C-N bond. At ambient temperatures, the NMR spectrum typically displays two
distinct sets of signals (rotamers) due to the cis and trans orientation of the

-methyl and

-benzyl groups relative to the carbonyl oxygen. This is often misidentified as an impurity by less
experienced analysts.

H NMR Data (400 MHz, CDCI )

Note: Chemical shifts (

) are reported as weighted averages or ranges covering both rotamers.
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Chemical Shift
. T ( Structural
Moiety Proton Count Multiplicity .
Assighment
ppm)
Phenyl ring
Aromatic 5H Multiplet 7.15-7.40 protons
(overlapping)
Benzylic 2H Singlet (Split) 4.60 & 4.55 (Distinct rotamer
peaks)
Triplet (
Deshielded b
-Methylene 2H 3.78 -3.85 ( y
Hz) Cl)
“Methyl 3H Singlet (Split) 2.95 & 2.90 (Distinct rotamer
peaks)
Triplet (
-Methylene 2H 2.75-2.85
Hz)

Diagnostic Analysis:

o The Rotamer Ratio: Integration of the

-methyl singlets (approx. 2.90-2.95 ppm) usually reveals a ratio (e.g., 60:40 or 2:1). If
heating the sample to 50-60°C, these peaks will coalesce into a single sharp singlet,
confirming the rotameric nature rather than contamination.

e The Triplet Pair: The two triplets for the propionyl chain (

) are a classic "roofing" pattern. The triplet at ~3.8 ppm is significantly deshielded by the
chlorine atom, serving as the primary confirmation of the alkyl chloride integrity.

C NMR Data (100 MHz, CDCI )

e Carbonyl (
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):

169.5 -170.0 ppm.
e Aromatic (

):

136.0 — 137.0 (ipso), 126.0 — 129.0 (ortho/meta/para).
e Benzylic (

):

50.5 — 53.0 ppm (Split peaks).
e -Carbon (

):

39.5-40.5 ppm.
e -Methyl (

):

33.5—-35.0 ppm.
e -Carbon (

):

35.0 — 36.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through
isotopic abundance.

Experimental Parameters (EI-MS, 70 eV)

e Molecular lon (
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): Observed at
211.[1][2]
 |sotope Pattern: A characteristic

peak at

213 with an intensity approx. 33% of the parent peak, confirming the presence of a single
Chlorine atom (

).

Fragmentation Pathway

The fragmentation is dominated by the stability of the benzyl cation (tropylium ion) and the
cleavage of the labile C-Cl bond.

Molecular lon (M+)
m/z 211/213

- Cl radical - CH2CH2CI

Loss of Cl
(M - 35)
m/z 176

Acylium lon
(N-Me-N-Bn-C=0)+

Direct Benzyl cleavage
(Base Peak)
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Key Fragments:
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e 91 (Base Peak): Tropylium ion (

), characteristic of all benzyl compounds.
e 176: Loss of Chlorine (

).

e 120: Loss of the benzyl group (
).
Infrared (IR) Spectroscopy

IR analysis is best used for rapid purity checks, specifically to ensure the absence of starting
amine or hydrolyzed acid.

Wavenumber (cm

Assignment Functional Group Notes
)
Strong band. Lower
1640 — 1660 Tertiary Amide frequency than esters
due to resonance.
3020 — 3060 Aromatic C-H Weak intensity.
] ] Methyl and methylene
2920 — 2960 Aliphatic C-H
stretches.
o Characteristic skeletal
1400 - 1500 Aromatic Ring o
vibrations.
Strong out-of-plane
700 - 750 Mono-sub Benzene bending (useful for
fingerprinting).
) Broad, medium
600 — 800 Alkyl Chloride

intensity band.

Quality Control Check:
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Absence of 3200-3400 cm
: Confirms no residual secondary amine (

-methylbenzylamine) or moisture.

Absence of 1700-1720 cm

: Confirms no hydrolysis to the carboxylic acid (which would appear at a higher wavenumber
than the amide).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpropanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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